6-amino-5-nitro-1H-pyrimidin-4-one
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Overview
Description
6-amino-5-nitro-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. This compound is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and a keto group at the 4th position on the pyrimidine ring. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-nitro-1H-pyrimidin-4-one typically involves the nitration of 6-amino-1H-pyrimidin-4-one. One common method includes the following steps:
Nitration Reaction: The starting material, 6-amino-1H-pyrimidin-4-one, is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position.
Purification: The reaction mixture is then neutralized, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-nitro-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The keto group can undergo condensation reactions with various aldehydes or ketones to form different heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 6-amino-5-amino-1H-pyrimidin-4-one.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Condensation: Heterocyclic compounds with extended conjugation.
Scientific Research Applications
6-amino-5-nitro-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-5-nitro-1H-pyrimidin-4-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-nitro-1H-pyrimidin-2-one: Similar structure but with different positioning of functional groups.
6-amino-4-nitro-1H-pyrimidin-2-one: Similar structure with the nitro group at the 4th position.
5-nitro-1H-pyrimidin-4-one: Lacks the amino group at the 6th position.
Uniqueness
6-amino-5-nitro-1H-pyrimidin-4-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-amino-5-nitro-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOLJQIRPDJLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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